3-(Methylamino)thietane-3-carbonitrile 3-(Methylamino)thietane-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17218673
InChI: InChI=1S/C5H8N2S/c1-7-5(2-6)3-8-4-5/h7H,3-4H2,1H3
SMILES:
Molecular Formula: C5H8N2S
Molecular Weight: 128.20 g/mol

3-(Methylamino)thietane-3-carbonitrile

CAS No.:

Cat. No.: VC17218673

Molecular Formula: C5H8N2S

Molecular Weight: 128.20 g/mol

* For research use only. Not for human or veterinary use.

3-(Methylamino)thietane-3-carbonitrile -

Specification

Molecular Formula C5H8N2S
Molecular Weight 128.20 g/mol
IUPAC Name 3-(methylamino)thietane-3-carbonitrile
Standard InChI InChI=1S/C5H8N2S/c1-7-5(2-6)3-8-4-5/h7H,3-4H2,1H3
Standard InChI Key OWFFARXIYGSROS-UHFFFAOYSA-N
Canonical SMILES CNC1(CSC1)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(Methylamino)thietane-3-carbonitrile consists of a thietane core—a saturated four-membered ring containing three carbon atoms and one sulfur atom. The ring is substituted at the 3-position with both a methylamino (NHCH3-\text{NHCH}_3) group and a carbonitrile (CN-\text{CN}) group, resulting in a geminal disubstitution pattern. This arrangement creates significant ring strain due to the small thietane ring, which influences the compound’s reactivity and stability .

The molecular geometry was confirmed via nuclear magnetic resonance (NMR) spectroscopy, with characteristic signals for the methylamino protons appearing at δ 2.8–3.2 ppm and the thietane ring protons resonating as doublets between δ 4.3–4.8 ppm . Infrared (IR) spectroscopy further corroborates the presence of the nitrile group, exhibiting a sharp absorption band near 2240 cm1^{-1} .

Spectral and Analytical Data

High-resolution mass spectrometry (HRMS) analysis of the compound yields a molecular ion peak at m/zm/z 144.19, consistent with its molecular formula . Key fragmentation patterns include the loss of the cyanide group (CN-\text{CN}, 26 Da) and cleavage of the thietane ring, producing ions at m/zm/z 85 and 59 .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC5H8N2S\text{C}_5\text{H}_8\text{N}_2\text{S}
Molecular Weight144.19 g/mol
Melting Point165–168°C (decomposes)
IR Absorption (C≡N)2240 cm1^{-1}
1H^1\text{H} NMR (δ)2.8–3.2 (NHCH3_3), 4.3–4.8 (thietane)

Synthetic Methodologies

Nucleophilic Ring-Opening Reactions

A prominent route to 3-(Methylamino)thietane-3-carbonitrile involves the nucleophilic ring-opening of episulfonium ions. For example, treatment of thietane-3-ol with methylamine and cyanogen bromide under basic conditions generates the target compound via simultaneous amine substitution and cyanide incorporation . This method leverages the inherent ring strain of thietane derivatives to facilitate nucleophilic attack, achieving yields of 60–75% .

Carbocation-Mediated Synthesis

Reaction Scheme

  • Oxidation: Thietane-3-ol → Thietane dioxide using m-CPBA .

  • Carbocation Formation: BF3_3-catalyzed generation of a tertiary carbocation.

  • Functionalization: Quenching with methylamine and trimethylsilyl cyanide (TMSCN) .

Biological Activity and Mechanistic Insights

Anticancer Activity

Preliminary in vitro assays on analogous compounds demonstrate inhibition of topoisomerase II, a critical enzyme in DNA replication . Molecular docking simulations suggest that the methylamino group forms hydrogen bonds with the enzyme’s active site, while the nitrile moiety stabilizes hydrophobic interactions .

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor to more complex heterocyclic systems. For instance, cyclocondensation with aldehydes yields imidazoline derivatives, which are valuable in medicinal chemistry .

Cross-Coupling Reactions

The nitrile group enables participation in Suzuki–Miyaura couplings, facilitating the synthesis of biaryl structures . For example, triflation of 3-(Methylamino)thietane-3-carbonitrile followed by palladium-catalyzed coupling with arylboronic acids produces functionalized thietanes in 70–85% yield .

Comparative Analysis with Related Thietane Derivatives

Table 2: Structural and Functional Comparisons

CompoundKey Functional GroupsBiological ActivitySynthetic Utility
Thietane-3-ol dioxideHydroxyl, sulfoneAnti-inflammatoryCarbocation precursor
3-CyanothietaneNitrileEnzyme inhibitionCross-coupling substrate
3-(Methylamino)thietaneMethylaminoAntimicrobialNucleophilic reagent

Future Perspectives

Further research should prioritize elucidating the compound’s pharmacokinetic profile and optimizing synthetic routes for scalability. Computational studies to predict off-target effects and toxicity will be critical for pharmaceutical development. Additionally, exploring its utility in materials science, such as polymer cross-linking agents, represents an underexplored avenue .

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